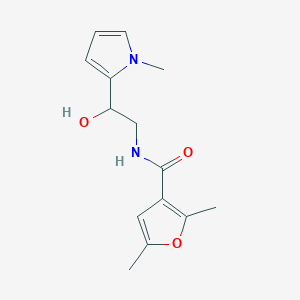
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, also known as HPPH, is a synthetic compound that has been used in scientific research for its potential applications in photodynamic therapy (PDT). PDT is a type of cancer treatment that involves the use of light and a photosensitizer, such as HPPH, to selectively destroy cancer cells.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves the absorption of light energy by the photosensitizer, which causes it to enter an excited state. This excited state then reacts with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, that can damage cellular components and lead to cell death. N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been shown to have high singlet oxygen quantum yield, which makes it an effective photosensitizer for PDT.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been shown to have low toxicity and high tumor selectivity in animal studies. It has also been shown to accumulate preferentially in tumor tissue, making it an effective photosensitizer for PDT. In addition, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been shown to have minimal dark toxicity, which means that it does not cause significant damage to cells in the absence of light.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide as a photosensitizer in PDT is its high tumor selectivity and low toxicity. This makes it a promising candidate for cancer treatment. However, one limitation of using N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in clinical settings.
Future Directions
There are several potential future directions for research involving N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide. One area of research could focus on improving the solubility of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide in aqueous solutions to make it easier to administer in clinical settings. Another area of research could focus on developing new methods for delivering N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide to tumor tissue, such as using nanoparticles or other targeted delivery systems. Additionally, further studies could be conducted to investigate the potential applications of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide in fluorescence imaging and cancer detection.
Synthesis Methods
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2,5-dimethylfuran with 3-bromo-1-propanol to form 3-(2,5-dimethylfuran-3-yl)propan-1-ol. This compound is then reacted with 1-methyl-1H-pyrrole-2-carboxylic acid to form 3-(2,5-dimethylfuran-3-yl)-N-(1-methyl-1H-pyrrol-2-yl)propanamide. Finally, this compound is reacted with hydroxylamine hydrochloride to form N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been studied for its potential applications in photodynamic therapy (PDT). PDT involves the use of light and a photosensitizer, such as N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, to selectively destroy cancer cells. N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been shown to have high tumor selectivity and low toxicity, making it a promising candidate for PDT. In addition, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has also been studied for its potential applications in fluorescence imaging and as a diagnostic tool for cancer detection.
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-7-11(10(2)19-9)14(18)15-8-13(17)12-5-4-6-16(12)3/h4-7,13,17H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRKYLCMCDEVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2801391.png)
![{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2801392.png)
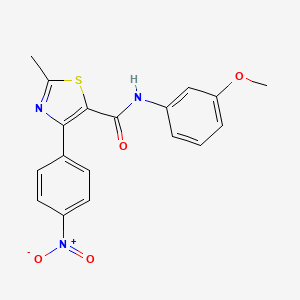
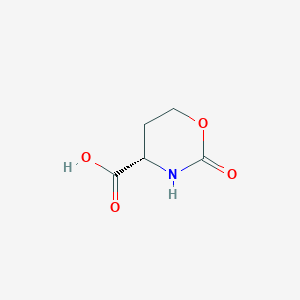
![1-(4-Methoxyphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2801395.png)
![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2801396.png)
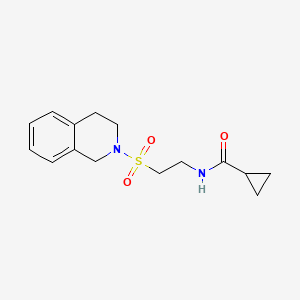
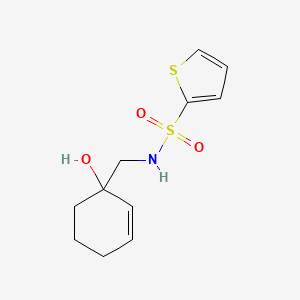
![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2801402.png)

![Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2801407.png)
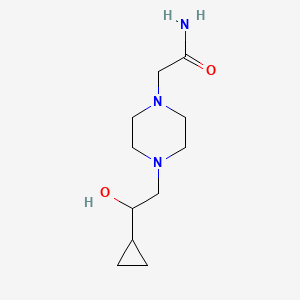
![N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2801410.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2801412.png)